molecular formula C17H13BrCl2N2O B381487 [1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER

[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER

Cat. No.: B381487
M. Wt: 412.1g/mol
InChI Key: LJQMXAQUKNYHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-[(2,4-dichlorophenoxy)methyl] group: This step involves the reaction of the benzimidazole core with 2,4-dichlorophenol and a suitable alkylating agent, such as formaldehyde, under basic conditions.

    Bromination of the propenyl group: The final step involves the bromination of the propenyl group using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The propenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction reactions: The compound can undergo reduction to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield the corresponding amine derivative, while oxidation could yield an epoxide.

Scientific Research Applications

[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways or as a lead compound for drug development.

    Medicine: Investigation of its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-2-propenyl)-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
  • 1-(2-bromo-2-propenyl)-2-[(2,4-difluorophenoxy)methyl]-1H-benzimidazole
  • 1-(2-bromo-2-propenyl)-2-[(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole

Uniqueness

[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER is unique due to the specific combination of substituents on the benzimidazole core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H13BrCl2N2O

Molecular Weight

412.1g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-2-[(2,4-dichlorophenoxy)methyl]benzimidazole

InChI

InChI=1S/C17H13BrCl2N2O/c1-11(18)9-22-15-5-3-2-4-14(15)21-17(22)10-23-16-7-6-12(19)8-13(16)20/h2-8H,1,9-10H2

InChI Key

LJQMXAQUKNYHFO-UHFFFAOYSA-N

SMILES

C=C(CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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